2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine, followed by reduction and subsequent bromination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaminoethanol: This compound has a similar structure but lacks the fluorophenyl group.
3-Fluorophenylethanol: Similar but lacks the tert-butylamino group.
Uniqueness
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide is unique due to the presence of both the tert-butylamino and fluorophenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds .
Properties
CAS No. |
582-40-1 |
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Molecular Formula |
C12H19BrFNO |
Molecular Weight |
292.19 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |
InChI |
InChI=1S/C12H18FNO.BrH/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9;/h4-7,11,14-15H,8H2,1-3H3;1H |
InChI Key |
OXZRPXMOSXXAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)F)O.Br |
Origin of Product |
United States |
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